Weak LSD1 Inhibition: A Defined Low-Potency Baseline Compared to GSK-LSD1
The target compound demonstrates an IC50 of 10,000 nM against human recombinant LSD1, which is a >600-fold difference in potency compared to the well-characterized probe GSK-LSD1 (IC50 ~16 nM) [1][2]. This positions the compound as a low-affinity tool for comparing full target engagement versus partial inhibition in cellular assays.
| Evidence Dimension | Inhibitory Potency (IC50) on LSD1 |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | GSK-LSD1: IC50 ≈ 16 nM |
| Quantified Difference | >600-fold less potent than GSK-LSD1 |
| Conditions | Human recombinant LSD1, H2O2 production assay, 30 min incubation, methylated peptide substrate (BindingDB Assay ID: 1) |
Why This Matters
For procurement, this data substantiates the compound as a precisely characterized low-activity control, which is essential for experimental designs requiring a gradient of target engagement, rather than complete ablation, to study nuanced epigenetic regulation.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055). IC50 = 10,000 nM for human LSD1. View Source
- [2] Bertin Bioreagent. GSK-LSD1 (hydrochloride) product page. IC50 = 16 nM for LSD1. View Source
